Chiral Identity: (R)-Enantiomer Stereochemical Specification vs. Racemate and (S)-Enantiomer
The target compound is supplied as the single (R)-enantiomer with defined absolute stereochemistry (SMILES: N[C@@H](CN)C1=CC(F)=C(C=C1F)F), in contrast to the racemic mixture (CAS 1270456-61-5) which contains equal proportions of (R)- and (S)-enantiomers, and the (S)-enantiomer (CAS 1213478-95-5) . In DPP-4 inhibitor development, the (R)-configuration at the carbon bearing the 2,4,5-trifluorophenyl group is essential for activity: compound 21r from Zhu et al. (2013), which incorporates the (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl scaffold, demonstrated in vivo efficacy equivalent to sitagliptin at 3 mg/kg in an oral glucose tolerance test, whereas the corresponding (S)-configured analogs showed substantially reduced DPP-4 inhibition [1]. While direct IC₅₀ data for this specific ethane-1,2-diamine scaffold against DPP-4 are not published, the stereochemical requirement is a well-established class-level principle for 2,4,5-trifluorophenyl-bearing diamines targeting DPP-4 [1].
| Evidence Dimension | Absolute stereochemistry at the chiral benzylic carbon |
|---|---|
| Target Compound Data | (R)-configuration, single enantiomer (CAS 1381929-49-2 / 1213117-71-5); SMILES confirms N[C@@H](CN)C1=CC(F)=C(C=C1F)F |
| Comparator Or Baseline | Racemic mixture (CAS 1270456-61-5): 1:1 (R):(S); (S)-enantiomer (CAS 1213478-95-5): opposite configuration |
| Quantified Difference | Qualitative: Single enantiomer vs. racemate (50% inactive enantiomer). In related DPP-4 inhibitor series, (R)-configuration is required for activity; (S)-enantiomers are inactive or substantially less potent [1]. |
| Conditions | Structural identity confirmed by SMILES notation and CAS registry; pharmacological relevance inferred from DPP-4 inhibitor structure-activity relationships [1] |
Why This Matters
Procuring the racemate introduces 50% biologically inactive or off-target material, compromising assay signal-to-noise ratios and complicating dose-response interpretation in enzymatic and cellular pharmacology studies.
- [1] Zhu L, Li Y, Qiu L, Su M, Wang X, Xia C, Qu Y, Li J, Li J, Xiong B, Shen J. Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem. 2013 Jul;8(7):1104-16. PMID: 23671024. [Compound 21r: in vivo efficacy equivalent to sitagliptin at 3 mg/kg in OGTT; (R)-configuration essential for DPP-4 inhibition]. View Source
